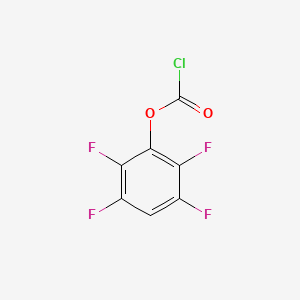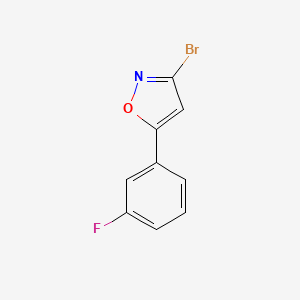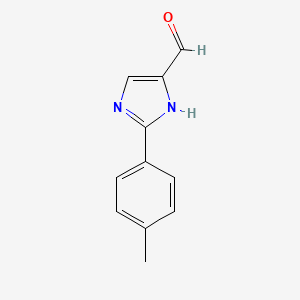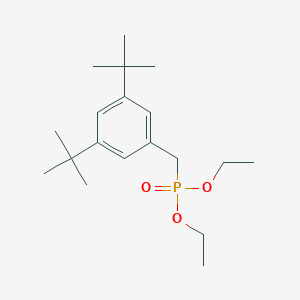
2,3,5,6-Tetrafluorophenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD30287327 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
The synthesis of MFCD30287327 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of MFCD30287327 involves a series of condensation reactions. These reactions are carried out under controlled temperatures and pressures to ensure the correct formation of the desired product.
Intermediate Steps: The intermediate steps often involve the introduction of functional groups through substitution reactions. These steps require the use of specific catalysts and solvents to facilitate the reactions.
Final Synthesis: The final synthesis step involves the purification and crystallization of the compound. This step is crucial to obtain a high-purity product suitable for industrial applications.
Industrial production methods for MFCD30287327 are designed to be scalable and cost-effective. These methods often involve the use of large-scale reactors and continuous flow systems to maximize yield and efficiency.
Análisis De Reacciones Químicas
MFCD30287327 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions of MFCD30287327 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced forms of the compound with different functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
MFCD30287327 has a wide range of scientific research applications, including:
Chemistry: In chemistry, MFCD30287327 is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it a valuable tool for creating complex molecules.
Biology: In biological research, MFCD30287327 is studied for its potential effects on cellular processes. It is often used in experiments to understand its interactions with biological molecules.
Medicine: In medicine, MFCD30287327 is being investigated for its potential therapeutic properties. Researchers are exploring its use in the treatment of various diseases due to its unique chemical properties.
Industry: In industrial applications, MFCD30287327 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of MFCD30287327 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propiedades
Fórmula molecular |
C7HClF4O2 |
|---|---|
Peso molecular |
228.53 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7HClF4O2/c8-7(13)14-6-4(11)2(9)1-3(10)5(6)12/h1H |
Clave InChI |
HRBHUPQNDWIYTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)OC(=O)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)


![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)




![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)


![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

